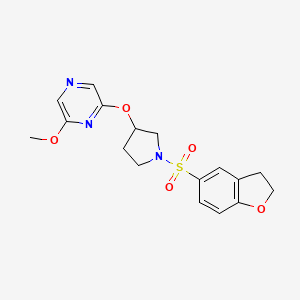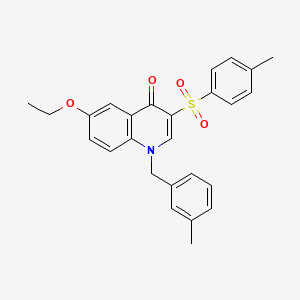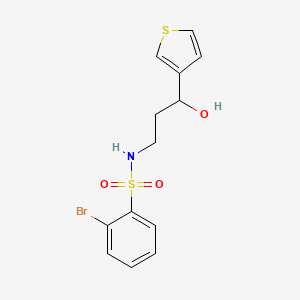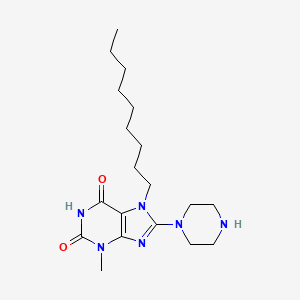![molecular formula C16H20N6O3S B3011051 (1-methyl-1H-1,2,3-triazol-4-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone CAS No. 2034509-72-1](/img/structure/B3011051.png)
(1-methyl-1H-1,2,3-triazol-4-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-methyl-1H-1,2,3-triazol-4-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H20N6O3S and its molecular weight is 376.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Exploration Research on compounds with similar structures, such as heterocyclic compounds incorporating elements like triazoles, thiadiazoles, and piperidines, often focuses on their synthesis and structural characterization. For instance, the synthesis of novel bioactive heterocycles has been explored, emphasizing the importance of structural exploration and Hirshfeld surface analysis to understand molecular stability and intermolecular interactions (Prasad et al., 2018)[https://consensus.app/papers/synthesis-exploration-hirshfeld-surface-analysis-prasad/d826bfd70a725d17a8a2f8072f064e46/?utm_source=chatgpt]. These studies lay the groundwork for the development of compounds with specific biological activities, highlighting the relevance of synthesis techniques and structural analysis in drug design and development.
Biological Activity and Potential Therapeutic Applications Compounds structurally related to the query molecule have been evaluated for their biological activities, including antimicrobial and antiproliferative effects. For example, research on pyridine derivatives has shown variable and modest activity against bacteria and fungi, indicating the potential for developing new antimicrobial agents (Patel et al., 2011)[https://consensus.app/papers/synthesis-activity-pyridine-derivativesi-patel/831ba0035301521490925acefe671f9b/?utm_source=chatgpt]. Additionally, catalyst- and solvent-free synthesis approaches have facilitated the development of compounds with specified biological activities, such as antimicrobial and antiproliferative properties, underscoring the importance of innovative synthetic methodologies in enhancing the therapeutic potential of new chemical entities (Moreno-Fuquen et al., 2019)[https://consensus.app/papers/catalyst-synthesis-morenofuquen/b0a1e4987e885bbc8d1396548ad9a44f/?utm_source=chatgpt].
Advanced Synthesis Techniques The research into advanced synthesis techniques, such as click chemistry and microwave-assisted synthesis, is crucial for developing compounds with potential scientific applications. These methods offer efficient pathways for creating complex molecules, including those with heterocyclic frameworks similar to the compound (Govindhan et al., 2017)[https://consensus.app/papers/146fluorobenzo-govindhan/f193afc30739584ca1f6241d92b5ae54/?utm_source=chatgpt]. By employing these techniques, researchers can synthesize molecules with enhanced precision and potential for targeted biological activities.
Propriétés
IUPAC Name |
[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-(1-methyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O3S/c1-19-11-13(17-18-19)16(23)21-9-7-12(8-10-21)22-15-6-4-3-5-14(15)20(2)26(22,24)25/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDFRTBWDGNUQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCC(CC2)N3C4=CC=CC=C4N(S3(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-2-[5-(4-methoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B3010968.png)




![methyl 4-(2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B3010979.png)


![3-[[(1S,2S)-2-Aminocyclohexyl]methyl]-4-methyl-1H-1,2,4-triazol-5-one;hydrochloride](/img/structure/B3010984.png)


![N~4~-(4-ethoxyphenyl)-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B3010988.png)
![7-(Difluoromethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B3010989.png)
![4-[4-(tert-butyl)benzoyl]-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B3010991.png)